molecular formula C19H20N2O3 B2764864 N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide CAS No. 1645363-47-8

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide

Cat. No.: B2764864
CAS No.: 1645363-47-8
M. Wt: 324.38
InChI Key: ZOYLGBRQXCVNHM-UHFFFAOYSA-N
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Description

“N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide” is a chemical compound with the molecular formula C19H20N2O3. It is structurally similar to N-benzyl substituted phenethylamine hallucinogens . It is also known as 25CN-NBOH .


Synthesis Analysis

The synthesis of this compound or its similar structures often involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .


Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 20 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 nitrile (aliphatic), and 2 ethers (aromatic) .

Scientific Research Applications

Synthesis and Structural Analysis

N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide and its derivatives are often involved in the synthesis of complex organic compounds and in studies aiming to understand their structural properties. For instance, research has focused on synthesizing macrocyclic compounds and analyzing their crystal structures to understand their potential applications. One study detailed the synthesis of a macrocycle obtained from a linear precursor involving this compound, highlighting the compound's role in the formation of complex chemical structures with potential applications in materials science and drug design (Linden, Iliev, & Heimgartner, 2006).

Pharmacophore Design for Anticancer Agents

The compound has been implicated in the design of novel pharmacophores for anticancer agents. A study focused on synthesizing functionalized amino acid derivatives, including those related to this compound, to evaluate their cytotoxicity against human cancer cell lines. This research suggests the potential of such derivatives in designing new anticancer agents, indicating the compound's importance in medicinal chemistry (Kumar et al., 2009).

Electrochemical and Photoluminescent Materials

Further applications are found in the development of electrochemical and photoluminescent materials. The electrochemical oxidation of derivatives has been explored to generate new classes of photoluminescent materials, demonstrating the compound's utility in creating advanced materials with potential uses in electronics and photonics (Ekinci et al., 2000).

Fluoride Anion Sensing

A particular derivative of this compound has been utilized in the development of colorimetric sensors for fluoride anions. This research underscores the compound's applicability in environmental monitoring and analytical chemistry, where its derivatives serve as effective sensors for detecting fluoride anions in solutions, showcasing the versatility of the compound in sensor technologies (Younes et al., 2020).

Mechanism of Action

The compound exhibits dramatic selectivity for 5-HT2A receptors in vitro . The effectiveness with which M100907, a 5-HT2A antagonist, antagonizes the behavioral actions of 25CN-NBOH strongly suggests that the 5-HT2A receptor is an important site of agonist action for this compound in vivo .

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13(14-7-5-4-6-8-14)19(22)21-17(12-20)16-10-9-15(23-2)11-18(16)24-3/h4-11,13,17H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYLGBRQXCVNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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